molecular weight and formula of deuterated suberyl carnitine
molecular weight and formula of deuterated suberyl carnitine
Molecular Weight, Formula, and Analytical Workflows of Deuterated Suberylcarnitine in Mass Spectrometry
Executive Summary
Suberylcarnitine (C8-DC carnitine or octanedioylcarnitine) is a critical dicarboxylic acylcarnitine biomarker. It is primarily generated through the endoplasmic reticulum-mediated
To achieve absolute quantification in targeted metabolomics and newborn screening, stable isotope-labeled internal standards (SIL-IS)—specifically Suberylcarnitine-d3 and Suberylcarnitine-d4 —are mandatory. This whitepaper details the physicochemical properties, structural causality, and self-validating mass spectrometry (LC-MS/MS) workflows for utilizing deuterated suberylcarnitine.
Chemical and Structural Identity
Suberylcarnitine consists of an 8-carbon dicarboxylic acid (suberic acid) esterified to the hydroxyl group of L-carnitine. Because carnitine contains a quaternary ammonium group, the molecule exists as a zwitterion at physiological pH (C15H27NO6)[4]. In the acidic conditions of a mass spectrometer's electrospray ionization (ESI) source, the carboxylate groups are protonated, yielding a permanent cation with a net +1 charge (C15H28NO6⁺)[4].
Deuterated variants are synthesized to provide a mass shift that bypasses the natural isotopic envelope of the endogenous molecule.
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Suberylcarnitine-d3: Features three deuterium atoms on one of the N-methyl groups of the quaternary amine. The +3 Da shift ensures the internal standard signal is free from the M+3 isotopic interference of the endogenous unlabelled C8-DC.
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Suberylcarnitine-d4: Features four deuterium atoms, typically located on the carnitine backbone, providing a +4 Da shift for even greater isotopic isolation.
Table 1: Physicochemical Properties of Suberylcarnitine Isotopologues
| Compound | Formula (Protonated Cation) | Monoisotopic Mass (Da) | Underivatized m/z [M]⁺ | Dibutyl Ester m/z [M]⁺ |
| Suberylcarnitine | C15H28NO6⁺ | 318.1916 | 318.2 | 430.3 |
| Suberylcarnitine-d3 | C15H25D3NO6⁺ | 321.2104 | 321.2 | 433.3 |
| Suberylcarnitine-d4 | C15H24D4NO6⁺ | 322.2167 | 322.2 | 434.3 |
Note: Dibutyl ester masses reflect the addition of two butyl groups (+112 Da) to the two free carboxylic acid moieties[5].
Analytical Methodology: LC-MS/MS Quantification
To ensure high trustworthiness and reproducibility, the quantification of suberylcarnitine must employ a self-validating protocol. The following methodology outlines a derivatized LC-MS/MS workflow, explaining the causality behind each sample preparation step.
Step-by-Step Protocol
Step 1: Sample Aliquoting & SIL-IS Spiking
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Action: Aliquot 20 µL of biological matrix (plasma, serum, or urine) into a microcentrifuge tube. Add 100 µL of extraction solvent (80:20 Methanol:Acetonitrile) containing 0.5 µM of Suberylcarnitine-d3.
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Causality: Spiking the SIL-IS at the very first step ensures that any subsequent volumetric losses, matrix effects, or derivatization inefficiencies affect the endogenous analyte and the IS equally, allowing the final ratio to remain perfectly self-correcting.
Step 2: Protein Precipitation
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Action: Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer 80 µL of the supernatant to a glass vial.
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Causality: Methanol efficiently extracts polar acylcarnitines, while acetonitrile drives the complete precipitation of high-molecular-weight proteins, preventing LC column degradation.
Step 3: Evaporation and Derivatization (Esterification)
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Action: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen gas at 40°C. Add 50 µL of 3 N HCl in n-butanol to the dried extract and incubate at 65°C for 15 minutes. Evaporate to dryness again.
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Causality: Suberylcarnitine contains two free carboxylic acid groups (one on the carnitine moiety, one on the suberyl chain)[4]. These highly polar groups cause poor retention on reversed-phase columns and signal suppression in ESI+. Acid-catalyzed esterification converts these to dibutyl esters[5]. This neutralizes the negative charges, drastically increases hydrophobicity, and enhances the ESI+ ionization efficiency of the quaternary ammonium cation.
Step 4: LC-MS/MS Acquisition
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Action: Reconstitute in 100 µL of initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid). Inject 5 µL into a triple quadrupole mass spectrometer operating in ESI+ Multiple Reaction Monitoring (MRM) mode.
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MRM Transitions: Monitor m/z 430.3 → 85.0 for endogenous suberylcarnitine and m/z 433.3 → 85.0 for the d3-internal standard[5].
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Causality: Collision-induced dissociation (CID) of the derivatized carnitine backbone universally yields a characteristic ⁺CH2-CH=CH-COOH fragment at m/z 85.0. Monitoring this specific transition filters out isobaric lipid noise, ensuring absolute structural specificity.
Workflow Visualization
Figure 1: Analytical workflow for acylcarnitine extraction, derivatization, and MS/MS quantification.
Clinical and Research Applications
The precise quantification of C8-DC using deuterated standards extends far beyond standard newborn screening:
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Hepatocellular Carcinoma (HCC): Alterations in mitochondrial
-oxidation during hepatocarcinogenesis lead to distinct acylcarnitine profiles. Suberylcarnitine has been identified as a significantly downregulated metabolite in HCC patients, serving as a candidate diagnostic biomarker[3]. -
Diabetic Nephropathy: In targeted metabolomics studies, elevated plasma concentrations of acylcarnitines, including C8-DC, indicate impaired peroxisomal
-oxidation and correlate with the progression of glomerular and tubular dysfunction in Type 2 Diabetes[2]. -
Systems Biology & AI Discovery: High-resolution metabolomic datasets utilizing d3-suberylcarnitine as an internal standard are currently being fed into Kolmogorov–Arnold Networks (KAN) and Autoencoders to discover non-linear multi-metabolite biomarker panels for complex pathologies[6].
References
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"Showing metabocard for Suberylcarnitine (LMDB00949) - Livestock Metabolome Database." lmdb.ca. Available at:[Link]
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"Metabolic Pathways of Acylcarnitine Synthesis." National Institutes of Health (NIH). Available at:[Link]
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"NeoLynx Research 4.0 Application Manager User's Guide." Waters Help Center. Available at:[Link]
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"Biomarker Discovery in Diabetic Nephropathy by Targeted Metabolomics." Diva-portal.org. Available at:[Link]
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"Acetylcarnitine Is a Candidate Diagnostic and Prognostic Biomarker of Hepatocellular Carcinoma." AACR Journals. Available at:[Link]
Sources
- 1. Metabolic Pathways of Acylcarnitine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Livestock Metabolome Database: Showing metabocard for Suberylcarnitine (LMDB00949) [lmdb.ca]
- 5. help.waters.com [help.waters.com]
- 6. AIMarkerFinder: AI-Assisted Marker Discovery Based on an Integrated Approach of Autoencoders and Kolmogorov–Arnold Networks [mdpi.com]
